Superior Antifungal Potency via Specific SDH Inhibition: A Direct Head-to-Head Comparison with Fenfuram and Boscalid
In a direct comparative study, a novel compound containing the 2-(2-Chlorophenyl)succinic acid moiety (Compound 1c) exhibited significantly higher antifungal activity than the commercial fungicide boscalid and the lead compound fenfuram. Molecular docking confirmed that the 2-chlorophenyl group engages in specific π-π stacking and Cl-π interactions with the SDH active site, providing a structural basis for its enhanced potency [1].
| Evidence Dimension | In vitro antifungal activity (EC50) against Rhizoctonia solani |
|---|---|
| Target Compound Data | Compound 1c (bearing 2-chlorophenyl moiety) EC50 = 0.242 mg/L |
| Comparator Or Baseline | Boscalid EC50 = 1.758 mg/L; Fenfuram EC50 = 7.691 mg/L |
| Quantified Difference | Compound 1c is 7.3-fold more potent than boscalid and 31.8-fold more potent than fenfuram. |
| Conditions | Mycelial growth inhibition assay on R. solani |
Why This Matters
This demonstrates a clear, quantitative advantage for the 2-chlorophenyl moiety in developing next-generation SDH inhibitor fungicides with significantly lower application rates.
- [1] Jin, H., et al. (2017). Synthesis of novel fenfuram-diarylether hybrids as potent succinate dehydrogenase inhibitors. Bioorganic Chemistry, 73, 76-82. DOI: 10.1016/j.bioorg.2017.06.002. View Source
